2-[(1,2-Dibromopropyl)-NNO-azoxy]octane
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Overview
Description
2-[(1,2-Dibromopropyl)-NNO-azoxy]octane is a chemical compound that belongs to the class of organobromine compounds It is characterized by the presence of two bromine atoms attached to a propyl group, which is further connected to an azoxy group and an octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,2-Dibromopropyl)-NNO-azoxy]octane typically involves the reaction of 1,2-dibromopropane with an azoxy compound under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure product.
Chemical Reactions Analysis
Types of Reactions
2-[(1,2-Dibromopropyl)-NNO-azoxy]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the azoxy group to other functional groups.
Substitution: The bromine atoms can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2-[(1,2-Dibromopropyl)-NNO-azoxy]octane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organobromine compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(1,2-Dibromopropyl)-NNO-azoxy]octane involves its interaction with specific molecular targets and pathways. The bromine atoms and azoxy group play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromopropane: A related compound with similar structural features but lacking the azoxy group.
1,2-Dibromoethane: Another organobromine compound with two bromine atoms attached to an ethane chain.
Tetrabromoethane: A compound with four bromine atoms attached to an ethane chain.
Uniqueness
2-[(1,2-Dibromopropyl)-NNO-azoxy]octane is unique due to the presence of both bromine atoms and an azoxy group, which confer distinct chemical and biological properties
Properties
CAS No. |
61720-85-2 |
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Molecular Formula |
C11H22Br2N2O |
Molecular Weight |
358.11 g/mol |
IUPAC Name |
1,2-dibromopropylimino-octan-2-yl-oxidoazanium |
InChI |
InChI=1S/C11H22Br2N2O/c1-4-5-6-7-8-9(2)15(16)14-11(13)10(3)12/h9-11H,4-8H2,1-3H3 |
InChI Key |
ONXAOLJURVUMQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)[N+](=NC(C(C)Br)Br)[O-] |
Origin of Product |
United States |
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